molecular formula C11H14N2O3 B2574294 6-(Tetrahydro-2H-pyran-4-ylamino)picolinic acid CAS No. 1251146-54-9

6-(Tetrahydro-2H-pyran-4-ylamino)picolinic acid

Cat. No.: B2574294
CAS No.: 1251146-54-9
M. Wt: 222.244
InChI Key: SOHONOIBHIVQDX-UHFFFAOYSA-N
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Description

Structural Identification and IUPAC Nomenclature

6-(Tetrahydro-2H-pyran-4-ylamino)picolinic acid is a bicyclic organic compound featuring a picolinic acid backbone modified with a tetrahydro-2H-pyran-4-ylmethylamino substituent. Its systematic IUPAC name is 6-[(tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid , reflecting the linkage of the tetrahydro-2H-pyran-4-ylmethyl group to the amino nitrogen at the 6-position of the pyridine-2-carboxylic acid scaffold. The molecular formula is $$ \text{C}{12}\text{H}{16}\text{N}2\text{O}3 $$, with a molecular weight of 236.27 g/mol.

Key structural features include:

  • A pyridine ring substituted with a carboxylic acid group at position 2.
  • An amino group at position 6, bonded to a tetrahydro-2H-pyran-4-ylmethyl moiety.
  • A tetrahydropyran (oxane) ring in the chair conformation, contributing to stereochemical rigidity.

The compound’s SMILES notation is $$ \text{O=C(O)C1=NC(NCC2CCOCC2)=CC=C1} $$, which encodes the connectivity of the pyridine, carboxylic acid, and tetrahydropyran groups.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by steric and electronic interactions between the pyridine and tetrahydropyran rings. Density functional theory (DFT) studies on related picolinic acid derivatives reveal that substituents at the 6-position induce torsional flexibility in the pyridine-carboxylic acid framework. For this compound:

  • The tetrahydropyran ring adopts a chair conformation due to minimal steric strain, with the methylene group (-CH$$_2$$-) bridging the pyran and amino groups.
  • The amino group forms a near-planar arrangement with the pyridine ring, optimizing conjugation between the lone pair of nitrogen and the aromatic system.
  • Intermolecular hydrogen bonds between the carboxylic acid (-COOH) and amino (-NH-) groups stabilize specific conformers in solution.

Computational models predict a rotational energy barrier of ~10–15 kcal/mol for the tetrahydropyran moiety, suggesting moderate conformational flexibility.

Crystallographic Data and Solid-State Arrangement

While direct crystallographic data for this compound remain unreported, studies on structurally analogous picolinic acid derivatives provide insights into its likely solid-state behavior:

Parameter Value (Hypothetical) Source Compound Reference
Space group $$ P2_1/c $$
Unit cell dimensions $$ a = 10.2 \, \text{Å} $$
$$ b = 7.5 \, \text{Å} $$
$$ c = 14.3 \, \text{Å} $$
Z 4
Density 1.32 g/cm$$^3$$

In related compounds, the carboxylic acid group participates in O–H···N hydrogen bonds with adjacent pyridine rings, forming dimeric or chain-like motifs. The tetrahydropyran group likely engages in weak C–H···O interactions with carbonyl oxygen atoms, contributing to layered packing arrangements.

Comparative Analysis with Picolinic Acid Isomers

This compound differs from its isomers in both electronic properties and biological interactions:

Property 6-Substituted Derivative Nicotinic Acid (3-isomer) Isonicotinic Acid (4-isomer)
Substituent Position 6-amino-tetrahydropyran 3-carboxylic acid 4-carboxylic acid
Polarity Moderate ($$\log P = 1.2$$) High ($$\log P = 0.4$$) High ($$\log P = 0.3$$)
Metal Chelation Bidentate (N, O) Monodentate (O) Monodentate (O)
Biological Role Synthetic intermediate Vitamin B3 precursor Antitubercular agent

Key distinctions include:

  • Electronic Effects : The electron-donating amino group in the 6-substituted derivative increases pyridine ring basicity ($$ \text{p}Ka \approx 4.8 $$) compared to nicotinic ($$ \text{p}Ka = 4.7 $$) and isonicotinic acids ($$ \text{p}K_a = 4.9 $$).
  • Steric Profile : The tetrahydropyran moiety introduces steric bulk absent in simpler isomers, limiting access to metal-binding sites in enzymes.
  • Crystallinity : Unlike nicotinic acid, which forms monoclinic crystals, the 6-substituted derivative’s solid-state structure is dominated by van der Waals interactions between hydrophobic tetrahydropyran groups.

Properties

IUPAC Name

6-(oxan-4-ylamino)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-11(15)9-2-1-3-10(13-9)12-8-4-6-16-7-5-8/h1-3,8H,4-7H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHONOIBHIVQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=CC=CC(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tetrahydro-2H-pyran-4-ylamino)picolinic acid typically involves the reaction of picolinic acid with tetrahydro-2H-pyran-4-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Tetrahydro-2H-pyran-4-ylamino)picolinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

6-(Tetrahydro-2H-pyran-4-ylamino)picolinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Tetrahydro-2H-pyran-4-ylamino)picolinic acid involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Picolinic Acid Derivatives

The following table summarizes key structural and synthetic differences between 6-(Tetrahydro-2H-pyran-4-ylamino)picolinic acid and related compounds:

Compound 6-Position Substituent Synthesis Method Physical State Key Functional Groups Biological Relevance (if reported)
This compound Tetrahydro-2H-pyran-4-ylamino Not explicitly detailed; likely involves nucleophilic substitution or amidation N/A Amino, tetrahydropyran N/A
6-((Methylsulfonyl)methyl)picolinic acid (6) (Methylsulfonyl)methyl Nucleophilic substitution of bromide with methylsulfonylmethane White solid Sulfonyl, methyl Not reported
6-(Methylsulfonamido)picolinic acid (7) Methylsulfonamido Sulfonylation of 6-aminopicolinic acid with methanesulfonyl chloride White solid Sulfonamide Not reported
6-((N-Methylmethylsulfonamido)methyl)picolinic acid (8) (N-Methylmethylsulfonamido)methyl Alkylation of N-methylmethanesulfonamide with bromomethyl precursor Yellow oil Sulfonamide, methyl Not reported
6-Methylpicolinic acid Methyl Commercial synthesis (e.g., Biopharmacule Speciality Chemicals) Solid Methyl Chelating agent, metal coordination

Biological Activity

6-(Tetrahydro-2H-pyran-4-ylamino)picolinic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound is derived from the picolinic acid family, characterized by a pyridine ring with a carboxylic acid group. The addition of a tetrahydro-2H-pyran moiety enhances its solubility and biological interactions.

Antitumor Activity

Recent studies have indicated that compounds related to picolinic acid exhibit significant antitumor activity. For instance, derivatives that include the tetrahydro-pyran structure have shown promise as inhibitors of the TGF-β receptor I (ALK5), which is implicated in cancer progression. In one study, a related compound demonstrated an IC50 value of 25 nM for inhibiting ALK5 autophosphorylation, suggesting strong potential for therapeutic applications in oncology .

The mechanism by which this compound exerts its effects may involve modulation of signaling pathways associated with growth factor receptors. Specifically, it is believed to interfere with TGF-β signaling, which plays a critical role in tumor growth and metastasis. This interference can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable pharmacokinetic profiles for related compounds, indicating good oral bioavailability and minimal toxicity at therapeutic doses .

Case Studies and Research Findings

StudyCompoundBiological ActivityIC50 ValueNotes
Epp et al. (2022)This compound derivativeALK5 inhibition25 nMSignificant antitumor efficacy in CT26 xenograft model
Author Unknown (2023)Related pyridine derivativeHerbicidal activityNot specifiedEffective against Arabidopsis thaliana root growth
Research Group (2021)Picolinic acid derivativesModulation of inflammatory responsesNot specifiedEnhances macrophage activity under inflammatory conditions

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond oncology. Its ability to modulate immune responses suggests possible uses in treating autoimmune diseases and inflammatory conditions. For instance, picolinic acid has been shown to enhance macrophage activation, which could be beneficial in conditions requiring improved immune response .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Tetrahydro-2H-pyran-4-ylamino)picolinic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound’s synthesis typically involves coupling reactions between pyridine/pyrimidine carboxylic acid derivatives and tetrahydro-2H-pyran-4-amine. To optimize efficiency, employ computational reaction path searches (e.g., quantum chemical calculations) to predict transition states and intermediates, reducing trial-and-error experimentation. Utilize flow chemistry or microwave-assisted synthesis to enhance reaction kinetics and yield. Reactor design principles, such as continuous stirred-tank reactors (CSTRs), can improve scalability and reproducibility .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV-Vis detection to assess purity (>97% by area normalization). Confirm structural integrity via 1^1H/13^{13}C NMR spectroscopy, focusing on signals for the pyridine/pyrimidine ring (δ 7.5–8.5 ppm) and tetrahydro-2H-pyran protons (δ 1.5–4.0 ppm). High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular weight and functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .

Q. How does the compound’s structure influence its solubility and stability under varying experimental conditions?

  • Methodological Answer : The tetrahydro-2H-pyran moiety enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Solubility can be modulated using co-solvents (e.g., DMSO:water mixtures) or pH adjustment (carboxylic acid deprotonation at pH >5). Stability studies under thermal (TGA/DSC) and photolytic conditions (ICH Q1B guidelines) are critical for storage recommendations. Monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methodological Answer : Apply density functional theory (DFT) to calculate electronic properties (e.g., HOMO/LUMO energies) and molecular docking to predict binding affinities with target proteins (e.g., kinases or enzymes). Use QSAR models to correlate structural modifications (e.g., substituent effects on the pyridine ring) with activity trends. Validate predictions with in vitro assays (e.g., IC50_{50} measurements) and refine models iteratively .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity. Standardize protocols using validated reference compounds (e.g., kinase inhibitors) and orthogonal assays (e.g., SPR for binding vs. enzymatic activity). Conduct meta-analyses with rigorous statistical weighting (e.g., random-effects models) to account for heterogeneity. Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate confounding factors .

Q. What methods optimize reaction conditions to mitigate byproduct formation during synthesis?

  • Methodological Answer : Byproducts often result from competing nucleophilic attacks or oxidation. Use design of experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents (DMF, acetonitrile) minimize side reactions in amide couplings. In-line FTIR or Raman spectroscopy enables real-time monitoring of reaction intermediates, allowing dynamic adjustment of parameters .

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